AIR

概要

説明

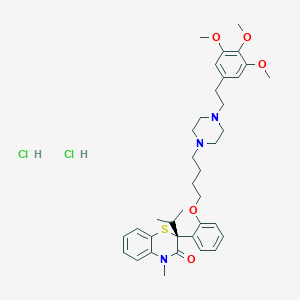

AIR is a complex organic compound with a unique structure that includes a benzothiazine ring, piperazine moiety, and trimethoxyphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AIR involves multiple steps, starting with the preparation of the benzothiazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the trimethoxyphenyl group through etherification or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.

化学反応の分析

Types of Reactions

AIR can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzothiazine ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro or tetrahydro derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with potentially different biological activities.

科学的研究の応用

Chemical Synthesis from Atmospheric Nitrogen

Overview

Recent advancements have demonstrated the potential of using nitrogen directly from the atmosphere to synthesize valuable chemical compounds. Traditionally, nitrogen is extracted through the energy-intensive Haber–Bosch process to produce ammonia, which is then utilized for various organic syntheses. However, researchers at RIKEN have developed a titanium-based compound capable of activating atmospheric nitrogen (N₂) under mild conditions, allowing for direct incorporation into organic molecules.

Key Findings

- Direct Nitrogen Utilization : The new titanium compound facilitates reactions that incorporate dinitrogen into organic structures without the need for ammonia as an intermediary.

- Product Examples : The reactions yield compounds such as pyrazolidinones and pyrazolines, which are significant in pharmaceutical applications due to their biological activity .

Impact of Atmospheric Composition on this compound Pollution

Research Focus

Chemists at the University of Kentucky have explored how variations in atmospheric composition affect this compound pollution formation. Their studies highlight the role of pollutants like vehicle emissions and industrial discharges in altering this compound quality.

Significant Insights

- Catechol Formation : The research identified catechol as a precursor for 4-nitrocatechol, a compound associated with atmospheric brown carbon that absorbs sunlight and influences climate dynamics.

- Experimental Methodology : The study involved analyzing microdroplets containing catechol exposed to nitrogen dioxide (NO₂) and ozone (O₃), revealing rapid chemical transformations that contribute to pollution .

Urban this compound Quality Studies

Case Study: SWAPIT in Toronto

The Study of Winter this compound Pollution in Toronto (SWAPIT) is an integrated scientific investigation aimed at understanding urban this compound quality. This comprehensive study involves over ninety experts examining pollutant sources, compositions, and their health impacts.

Research Goals

- Pollutant Characterization : Identifying the urban this compound pollutant mixture's sources and variations over time and space.

- Health Implications : Assessing how these pollutants affect human health and urban wildlife .

Atmospheric Composition Research by NASA

NASA's Atmospheric Composition focus area investigates the chemical and physical properties of Earth's atmosphere, including aerosols and trace gases that affect climate and this compound quality.

Research Applications

- Modeling Tools Development : Creating models to integrate satellite and ground-based observations to predict future atmospheric changes.

- Impact Assessment : Evaluating how changes in atmospheric composition influence climate patterns and this compound quality, providing critical data for policy-making .

Changes in this compound Pollution Composition in the U.S.

A recent study from the University of North Carolina analyzed trends in PM2.5 (particulate matter less than 2.5 microns) across the U.S., revealing significant changes in its chemical composition from 2006 to 2020.

Findings

- Pollution Reduction Strategies : While overall PM2.5 levels have decreased, targeted strategies are necessary to address specific pollutants effectively.

- Health Risks Associated with PM2.5 : The study links PM2.5 exposure to severe health outcomes, emphasizing the need for continued monitoring and regulation .

作用機序

The mechanism of action of AIR involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

類似化合物との比較

AIR can be compared with other similar compounds, such as:

Benzothiazine derivatives: These compounds share the benzothiazine core and may have similar biological activities, but differ in their substituents and overall structure.

Piperazine derivatives: Compounds containing the piperazine moiety may have similar pharmacological properties, but differ in their additional functional groups and overall structure.

Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and may have similar chemical properties, but differ in their core structure and overall biological activities.

The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct biological activities and potential therapeutic applications.

生物活性

The compound referred to as "AIR" encompasses a range of biological activities primarily associated with this compound pollution and its constituents, particularly particulate matter (PM) and gaseous pollutants. This article reviews the biological activity of this compound, focusing on its mechanisms of action, health impacts, and relevant case studies.

Overview of this compound and Its Components

This compound is not a singular compound but rather a complex mixture of gases and particles resulting from various anthropogenic activities such as transportation, industrial processes, and combustion. Key components include:

- Particulate Matter (PM) : Includes PM2.5 and PM10, which can penetrate deep into the lungs.

- Gaseous Pollutants : Such as ozone (O₃), nitrogen dioxide (NO₂), and sulfur dioxide (SO₂).

These components are known to induce oxidative stress, inflammation, and other biological responses in humans and animals.

Oxidative Stress

Inhaled pollutants can lead to oxidative stress, which is a significant pathway for adverse health effects. Oxidative stress occurs when there is an imbalance between reactive oxygen species (ROS) production and antioxidant defenses. Key findings include:

- Reactive Oxygen Species : Pollutants like ozone and PM can generate ROS, leading to cellular damage and inflammation .

- Antioxidant Response : The body attempts to counteract oxidative stress through the upregulation of antioxidant enzymes mediated by transcription factors such as Nrf2 .

Inflammatory Responses

Airborne pollutants can trigger inflammatory pathways that exacerbate respiratory and cardiovascular diseases:

- Cytokine Release : Exposure to this compound pollution has been associated with increased levels of pro-inflammatory cytokines, which can lead to chronic inflammation .

- Cellular Pathways : Activation of Toll-like receptors (TLRs) by components on the surface of inhaled particles can initiate inflammatory responses .

Health Impacts

The biological activity of this compound is linked to various health outcomes, including:

- Respiratory Diseases : Increased incidence of asthma, chronic obstructive pulmonary disease (COPD), and lung cancer.

- Cardiovascular Diseases : Higher rates of heart attacks and strokes have been correlated with long-term exposure to this compound pollution .

- Neurological Effects : Emerging evidence suggests that this compound pollution may also impact cognitive functions and contribute to neurodegenerative diseases .

Case Study 1: Urban this compound Quality Impact on Health

A study conducted in urban areas with high levels of PM2.5 exposure showed a significant correlation between this compound quality indices and hospital admissions for respiratory issues. The study highlighted that populations living in areas with poor this compound quality had increased rates of asthma exacerbations during smog events.

| Study Location | PM2.5 Levels | Hospital Admissions Increase (%) |

|---|---|---|

| City A | 35 µg/m³ | 25% |

| City B | 50 µg/m³ | 40% |

Case Study 2: Occupational Exposure

Research on workers in industries with high airborne toxicants revealed that prolonged exposure led to elevated levels of oxidative stress markers in their blood compared to control groups. This study emphasized the need for stricter occupational exposure limits.

| Exposure Category | Average Exposure (µg/m³) | Biomarker Level Increase (%) |

|---|---|---|

| Low Toxicity Compounds | <100 | 10% |

| High Toxicity Compounds | >1000 | 50% |

特性

IUPAC Name |

(2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H49N3O5S.2ClH/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5;;/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3;2*1H/t37-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTMLRUQTHILKM-CHKASDEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H51Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921600 | |

| Record name | 4-Methyl-2-(propan-2-yl)-2-[2-(4-{4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl}butoxy)phenyl]-2H-1,4-benzothiazin-3(4H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ordinary air, compressed and shipped in cylinders under pressure. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Ordinary air liquefied. Shipped unconfined at its boiling point (approx -300 °F). Noncombustible but promotes the burning of other materials. Can cause serious injury by freezing exposed skin., Air that is compressed and shipped under pressure; [CAMEO] Colorless odorless gas; [Linde MSDS] | |

| Record name | AIR, COMPRESSED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AIR, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Compressed air | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

132259-10-0, 115043-27-1 | |

| Record name | AIR, COMPRESSED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AIR, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hoe 166 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115043271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-(propan-2-yl)-2-[2-(4-{4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl}butoxy)phenyl]-2H-1,4-benzothiazin-3(4H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Air | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。